molecular formula C15H13F5N2O2 B1590731 Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate CAS No. 926927-42-6

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

Cat. No. B1590731
CAS RN: 926927-42-6
M. Wt: 348.27 g/mol
InChI Key: ICZPANLPYRTVSF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate, or 2-amino-8-perfluoroethylbenzo[b]azepine-4-carboxylic acid ethyl ester, is a fluorinated organic compound. It is a member of the class of benzo[b]azepines, which are heterocyclic compounds with a six-membered aromatic ring and a seven-membered nitrogen-containing ring. This compound has a variety of uses in scientific research, including as a chemical reagent for organic synthesis, as a fluorescent dye, and as a potential therapeutic agent.

Mechanism of Action

Target of Action

The primary target of the compound ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate, a Toll-like receptor modulator, is the Toll-like receptors (TLRs) . TLRs are a class of pattern recognition receptors that play a critical role in innate and adaptive immunity . They recognize pathogen-associated molecular patterns (PAMPs), thus activating inflammation and innate immunity response .

Mode of Action

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate interacts with its targets, the Toll-like receptors, and triggers specific intracellular downstream signaling cascades that initiate host defense reactions . The binding of ligands to TLR stimulates these signaling cascades .

Biochemical Pathways

The activation of Toll-like receptors by ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate affects various biochemical pathways. These pathways lead to the induction of the innate immune system In several diseases with microbial (Gram-negative infections) or nonmicrobial etiology (ischemia/reperfusion injury, sterile and chronic inflammations, autoimmune diseases and neuroinflammation), TLR4 activation and signaling contribute to disease progression .

Result of Action

The molecular and cellular effects of the action of ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate involve the modulation of immune responses. By interacting with Toll-like receptors, this compound can influence the proliferation and migration of cells . It can also affect the expression of certain genes related to cell adhesion molecules .

properties

IUPAC Name

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZPANLPYRTVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580454
Record name Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

CAS RN

926927-42-6
Record name Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(=Cc1ccc(C(F)(F)C(F)(F)F)cc1[N+](=O)[O-])CC#N
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Synthesis routes and methods II

Procedure details

To a solution of (E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate (2.60 g, 6.87 mmol) was added iron powder (2.30 g, 41.2 mmol). The mixture was heated to 90° C. for 5 hours. Upon cooling the acetic acid was removed under vacuum and the resulting semisolid was dissolved in 50% K2CO3 (100 mL) and EtOAc (100 mL). The mixture was filtered to remove insoluble material and the phases were separated. The aqueous phase was extracted with EtOAc (2×100 mL). The combined organics were dried and concentrated. The concentrate was purified via flash chromatography (100% CH2Cl2 to 2% MeOH) to yield (1E,4E)-ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate (1.8 g, 74%). 1H NMR (CDCl3) δ 1.39 (t, 3H), 2.95 (s, 2H), 4.32 (q, 2H), 5.12 (br s, 1-2H), 7.22-7.27 (m, 2H), 7.47-7.51 (m, 2H), 7.80 (s, 1H).
Quantity
2.6 g
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2.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
Reactant of Route 3
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
Reactant of Route 5
Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
Reactant of Route 6
Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

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